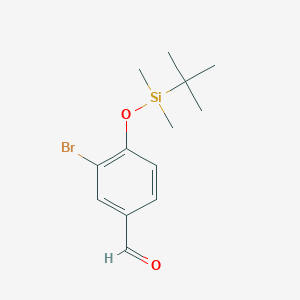
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde is an organic compound that features a bromine atom, a tert-butyl-dimethyl-silanyloxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-benzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole in methylene chloride.
Introduction of tert-butyl-dimethyl-silanyloxy Group: The tert-butyl-dimethyl-silanyloxy group is introduced through a silylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: The major product is 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzoic acid.
Reduction: The major product is 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The tert-butyl-dimethyl-silanyloxy group can protect sensitive hydroxyl groups during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzoic acid
- 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzyl alcohol
- 4-Bromo-3-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde
Uniqueness
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde is unique due to the presence of both a bromine atom and a tert-butyl-dimethyl-silanyloxy group, which provide distinct reactivity and protection capabilities. This makes it a versatile intermediate in organic synthesis and material science applications.
Properties
IUPAC Name |
3-bromo-4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-10(9-15)8-11(12)14/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSTYZUVJAOGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
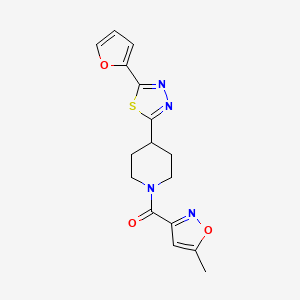
![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)
![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)
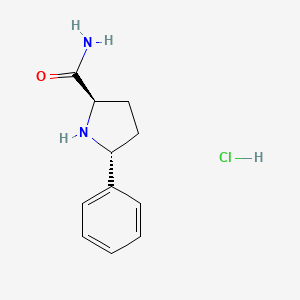
amino}propanoic acid](/img/structure/B2383128.png)
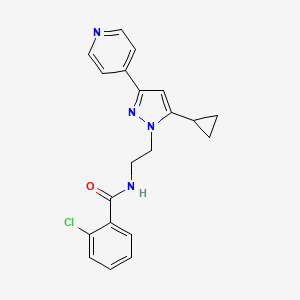
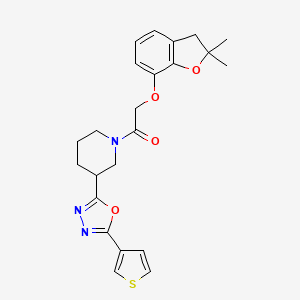
![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)
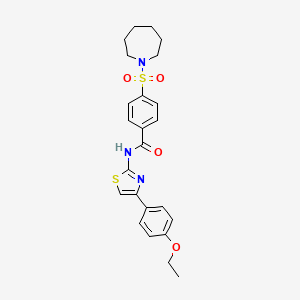
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)
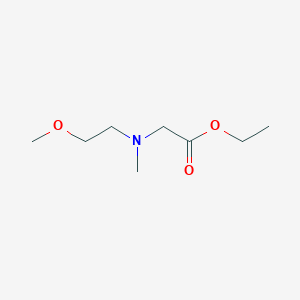
![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)
